molecular formula C13H21N3O B181962 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline CAS No. 443915-51-3

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline

Cat. No. B181962
M. Wt: 235.33 g/mol
InChI Key: LZYIXSDJJBZCEM-UHFFFAOYSA-N
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Description

“4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” is an organic compound that can be used in the agrochemical, pharmaceutical, and dyestuff fields . It is an intermediate used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, serve as the basis for the synthesis of “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline”. These compounds have unique biochemical properties and are used in the synthesis of many alkaloid natural products and drug candidates . A study on the synthesis and crystal structures of related compounds provides insights into the synthesis process .


Molecular Structure Analysis

The molecular formula of “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” is C13H21N3O, and its molecular weight is 235.33 . Further details about its molecular structure can be found in various studies .


Chemical Reactions Analysis

The chemical reactions involving “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” are complex and involve multiple hydrogen bonds . More detailed information about these reactions can be found in the referenced studies .

Safety And Hazards

The safety information available indicates that “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[4-(2-methoxyethyl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-17-11-10-15-6-8-16(9-7-15)13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYIXSDJJBZCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620804
Record name 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline

CAS RN

443915-51-3
Record name 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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